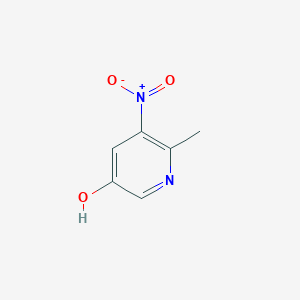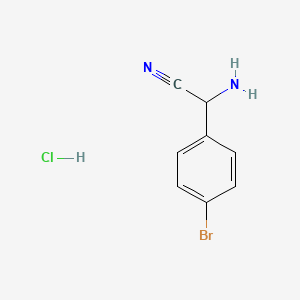![molecular formula C87H121Br B8242818 2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene](/img/structure/B8242818.png)
2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene is a complex organic compound with the molecular formula C87H121Br and a molecular weight of 1246.80 g/mol This compound is characterized by its unique structure, which includes a bromine atom and multiple hexaoctyl groups attached to a terfluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene typically involves multiple steps, starting with the preparation of the terfluorene core. The bromination of the terfluorene core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent attachment of hexaoctyl groups is carried out through alkylation reactions using appropriate alkyl halides in the presence of a strong base .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems .
Aplicaciones Científicas De Investigación
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Material Science: The compound is studied for its potential use in creating new materials with unique optical and electronic characteristics.
Chemical Sensors: It is explored as a component in chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene involves its interaction with specific molecular targets and pathways. The bromine atom and hexaoctyl groups influence its reactivity and interaction with other molecules. The compound’s electronic properties allow it to participate in various chemical reactions, making it useful in applications like organic electronics and sensors .
Comparación Con Compuestos Similares
Similar Compounds
- 7,7’‘-Dibromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene
- 7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic acid
Uniqueness
7-Bromo-9,9,9’,9’,9’‘,9’‘-hexaoctyl-9H,9’H,9’‘H-2,2’:7’,2’'-terfluorene is unique due to its specific combination of a bromine atom and multiple hexaoctyl groups attached to a terfluorene core. This structure imparts distinct electronic and chemical properties, making it valuable for research in organic electronics and material science .
Propiedades
IUPAC Name |
2-bromo-7-[7-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluoren-2-yl]-9,9-dioctylfluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H121Br/c1-7-13-19-25-31-39-57-85(58-40-32-26-20-14-8-2)79-46-38-37-45-73(79)74-52-47-68(63-80(74)85)69-48-53-75-76-54-49-70(65-82(76)86(81(75)64-69,59-41-33-27-21-15-9-3)60-42-34-28-22-16-10-4)71-50-55-77-78-56-51-72(88)67-84(78)87(83(77)66-71,61-43-35-29-23-17-11-5)62-44-36-30-24-18-12-6/h37-38,45-56,63-67H,7-36,39-44,57-62H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCBNMMAWPKAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C5(CCCCCCCC)CCCCCCCC)C=C(C=C6)C7=CC8=C(C=C7)C9=C(C8(CCCCCCCC)CCCCCCCC)C=C(C=C9)Br)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H121Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1246.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-3,4-dihydrospiro[isoquinoline-1,3'-pyrrolidine] dihydrochloride](/img/structure/B8242741.png)
![[(6-Bromo-1H-indazol-3-YL)methyl]amine hydrochloride](/img/structure/B8242748.png)
![[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8242752.png)


![1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride](/img/structure/B8242774.png)
![Methyl[(6-methylpyridin-3-yl)methyl]aminedihydrochloride](/img/structure/B8242779.png)
![2-Methyl-2,8-diazaspiro[4.5]decane-1,3-dione HCl](/img/structure/B8242781.png)



![4-Bromo-5,6-difluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8242817.png)

![5-Chloro-N1-(dibenzo[b,d]furan-2-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8242832.png)
